Lonomycin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

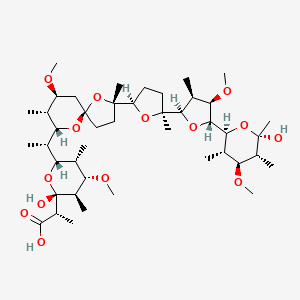

Lonomycin A is a polyether antibiotic ionophore, polycyclic; lonomycin B is stereoisomer of this compound.

Aplicaciones Científicas De Investigación

Ionomycin, also known as Emericid, is a polyether antibiotic with diverse applications, primarily centered around its ability to manipulate intracellular calcium levels in biological systems . While the search results do not provide comprehensive data tables or documented case studies specifically for this compound, they do highlight several key applications and research findings related to ionomycin's broader use, which can be extrapolated to understand its potential role in scientific research.

Scientific Research Applications

Calcium Transport and Intracellular Calcium Level Modulation: Ionomycin is widely utilized as a research tool to rapidly elevate intracellular calcium levels . It facilitates the transport of calcium ions across cell membranes, leading to an increase in intracellular calcium concentrations9. This property is crucial for studying calcium signaling pathways and investigating the role of calcium in various cellular processes9.

- Measurement of Intracellular Calcium Concentrations: Researchers use ionomycin calcium salt to measure intracellular calcium concentrations9. When added to cells, ionomycin binds to calcium ions and transports them across the cell membrane9. The resulting increase in intracellular calcium levels can be detected using fluorescent calcium indicators like Fluo-4 or Fura-2, which emit fluorescence upon binding to calcium ions9.

- Stimulation of Calcium-Dependent Processes: Ionomycin calcium salt can stimulate calcium-dependent processes in cells9. It activates calcium-dependent enzymes such as protein kinases and phosphatases, which are essential in signal transduction and cell regulation9. By selectively activating these enzymes, researchers can study their specific functions and downstream effects on cellular processes9.

Study of Cytokine Production: Ionomycin, in conjunction with phorbol myristate acetate (PMA), is used to stimulate cytokine production in T-cells . It is often used in conjunction with a protein transport inhibitor such as Brefeldin A to optimize immunofluorescent staining for cell surface and intracellular antigens .

- T-cell Function Assessment: Ionomycin is used in multi-parameter flow cytometry to assess T-cell and cytokine functioning . It is used in in vitro stimulation of cells to produce cytokines such as IFN-gamma, IL-4, and IL-10 .

Research on Bone Homeostasis: Ionomycin has been shown to ameliorate hypophosphatasia by rescuing the osteoporotic phenotype in mice . It increases the intracellular level of calcium in bone marrow mesenchymal stem cells (BMSCs), promoting osteogenic differentiation and downregulating adipogenic differentiation .

- Mechanism of Action: ALPL is required for the maintenance of intracellular Ca2+ influx by regulating L-type Ca2+ channel trafficking . Decreased Ca2+ flux inactivates the Akt/GSK3β/β-catenin signaling pathway, which regulates lineage differentiation of BMSCs . Ionomycin treatment accelerates Ca2+ flux through L-type Ca2+ channels, offering a potential therapeutic approach for adult patients with hypophosphatasia .

Oocyte Activation Studies: Ionomycin is used to induce egg activation in oocytes . It can lead to alteration of the actin cytoskeleton, retraction of microvilli, and the loss of cortical granules, mimicking changes at egg activation .

- Effects on Oocyte Structure: Ionomycin induces drastic rearrangement of the actin cytoskeleton in immature oocytes, causing depolymerization of the actin meshwork in subplasmalemmal regions and enhanced polymerization of actin filaments in the inner cytoplasm .

Induction of Cell Death: At high concentrations, ionomycin calcium salt can induce cell death or apoptosis by disrupting cellular homeostasis and triggering apoptotic pathways9. This property is valuable in studying cell death mechanisms and investigating potential therapeutic targets for diseases such as cancer9.

Neurotransmitter Release: Ionomycin has been shown to stimulate acetylcholine (ACh) release at frog motor nerve endings . The magnitude of the secretory response to ionomycin depends on both the concentration of ionophore and the concentration of extracellular Ca2+ . Adenosine can inhibit ionomycin-stimulated ACh release, suggesting that adenosine receptor activation inhibits quantal ACh secretion at a site distal to that of Ca2+ entry .

Neurite Degeneration: Ionomycin-induced calcium influx can induce neurite degeneration in N1E-115 cells . This process is associated with reactive oxygen species production .

Disruption of Mitochondrial Membrane Potential: Ionomycin-induced mouse oocyte activation can disrupt mitochondrial membrane potential, affecting the balance of mitochondrial homeostasis . A high concentration of ionomycin increases the frequency and amplitude of calcium oscillation patterns .

Análisis De Reacciones Químicas

Ionophoric Complexation Reactions

Lonomycin A functions as a monovalent cation-selective ionophore, enabling transmembrane transport of ions via reversible complexation .

Key Findings:

-

Cation Selectivity:

Cation Binding Affinity Transport Efficiency K⁺ High High Na⁺ Moderate Moderate NH₄⁺ Moderate Moderate Rb⁺ Moderate Moderate Li⁺/Cs⁺ Negligible None This compound forms stable complexes with K⁺, Na⁺, NH₄⁺, and Rb⁺ but shows no affinity for Li⁺ or Cs⁺ .

-

Mechanism: The antibiotic’s carboxyl and hydroxyl groups coordinate cations, facilitating transport across lipid bilayers .

Critical Synthetic Steps:

-

Aldol Reactions

-

Rhodium-Catalyzed Hydroboration

-

Epoxidation and Heterocyclization

-

Spiroketalization

Degradation and Stability

This compound undergoes structural changes under specific conditions:

-

Alkaline Degradation:

-

Thermal Stability:

Functional Group Reactivity

The molecule’s hydroxyl and ketone groups participate in redox reactions:

-

Oxidation: Tertiary alcohols resist oxidation, while secondary alcohols may form ketones under strong oxidants (e.g., CrO₃) .

-

Reduction: Ketones (e.g., at C11) are reducible to secondary alcohols using NaBH₄ .

Comparative Analysis of Synthetic Routes

| Step | Methodology | Yield (%) | Reference |

|---|---|---|---|

| C1–C11 Synthon | Aldol/Hydroboration/Reduction | 45 | |

| C12–C30 Assembly | Epoxidation/Heterocyclization | 62 | |

| Spiroketal Formation | Acid-Catalyzed Cyclization | 78 |

Biological Activity Modulation via Chemical Modifications

Propiedades

Número CAS |

58785-63-0 |

|---|---|

Fórmula molecular |

C44H76O14 |

Peso molecular |

829.1 g/mol |

Nombre IUPAC |

(2S)-2-[(2R,3R,4S,5R,6S)-2-hydroxy-6-[(1S)-1-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,4R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl]-4-methoxy-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoic acid |

InChI |

InChI=1S/C44H76O14/c1-21-29(49-12)20-43(56-31(21)22(2)32-23(3)34(51-14)27(7)44(48,57-32)28(8)39(45)46)19-18-40(9,58-43)30-16-17-41(10,54-30)38-25(5)35(52-15)37(53-38)36-24(4)33(50-13)26(6)42(11,47)55-36/h21-38,47-48H,16-20H2,1-15H3,(H,45,46)/t21-,22-,23+,24+,25+,26-,27-,28-,29+,30-,31+,32-,33+,34+,35-,36+,37-,38-,40+,41+,42+,43-,44-/m1/s1 |

Clave InChI |

BKZOUCVNTCLNFF-IGXZVFLKSA-N |

SMILES |

CC1C(CC2(CCC(O2)(C)C3CCC(O3)(C)C4C(C(C(O4)C5C(C(C(C(O5)(C)O)C)OC)C)OC)C)OC1C(C)C6C(C(C(C(O6)(C(C)C(=O)O)O)C)OC)C)OC |

SMILES isomérico |

C[C@@H]1[C@H](C[C@]2(CC[C@@](O2)(C)[C@H]3CC[C@@](O3)(C)[C@H]4[C@H]([C@H]([C@@H](O4)[C@@H]5[C@H]([C@@H]([C@H]([C@@](O5)(C)O)C)OC)C)OC)C)O[C@@H]1[C@@H](C)[C@@H]6[C@@H]([C@@H]([C@H]([C@@](O6)([C@H](C)C(=O)O)O)C)OC)C)OC |

SMILES canónico |

CC1C(CC2(CCC(O2)(C)C3CCC(O3)(C)C4C(C(C(O4)C5C(C(C(C(O5)(C)O)C)OC)C)OC)C)OC1C(C)C6C(C(C(C(O6)(C(C)C(=O)O)O)C)OC)C)OC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

58845-80-0 (mono-hydrochloride salt) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

A 218 DE-3936 emericid lonomycin lonomycin A lonomycin B lonomycin, monosodium salt SQ 12,525 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.